molecular formula C17H21N3O3 B1394894 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 897044-97-2

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1394894
M. Wt: 315.37 g/mol
InChI Key: ATKQZRQKPILLKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the oxidation coupling of quinoxalin-2 (1H)-ones with readily available carbazates (or acyl hydrazines) in the presence of K2S2O8 as an oxidant in metal- and base-free conditions . When tert-butyl carbazate is used as the coupling reagent, the decarboxylation product 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one is obtained .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The exact mass is 315.15800 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 315.37 g/mol and a density of 1.227 . The melting point, boiling point, and other properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Applications

  • Metal-Free Alkoxycarbonylation : A study by Xie et al. (2019) described a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates as eco-friendly ester sources. This method is significant for the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

  • Pyrrole Precursors of Prodigiosin : Wasserman et al. (2004) explored the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen to yield pyrrole precursors of prodigiosin, a bioactive compound (Wasserman et al., 2004).

  • Heterotricyclic Quinoxalinones Synthesis : Research by Adegoke et al. (1982) focused on synthesizing new heterotricyclic quinoxalinone derivatives, important for developing novel polycyclic nitrogen compounds (Adegoke et al., 1982).

Medicinal Chemistry and Drug Development

  • GABAA/Benzodiazepine Receptor Agonists : Tenbrink et al. (1994) studied a series of imidazo[1,5-a]quinoxaline amides and carbamates, including tert-butyl ester derivatives, which bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating potential for drug development (Tenbrink et al., 1994).

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Imamoto et al. (2012) developed chiral phosphine ligands with tert-butylmethylphosphino groups, including derivatives of quinoxaline, for efficient asymmetric hydrogenation of functionalized alkenes, a process relevant in pharmaceutical synthesis (Imamoto et al., 2012).

Additional Research Applications

  • Continuous Flow Synthesis : Herath and Cosford (2010) reported a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, highlighting advancements in chemical synthesis techniques (Herath & Cosford, 2010).

  • Metal-Free Synthesis of N-Heterocycles : Viji et al. (2020) developed a metal-free procedure for synthesizing various N-heterocycles, including pyrrolo[1,2-a]quinoxalines, highlighting the versatility of these compounds in organic synthesis (Viji et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications in various fields of research. The application of the process into a gram-scale synthesis can be easily accomplished .

properties

IUPAC Name

tert-butyl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(21)20-9-8-12(11-20)22-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKQZRQKPILLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694791
Record name tert-Butyl 3-[(quinoxalin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester

CAS RN

897044-97-2
Record name tert-Butyl 3-[(quinoxalin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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